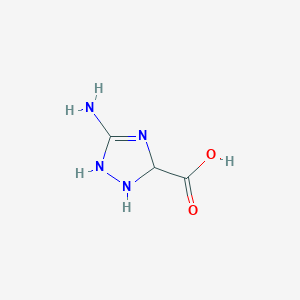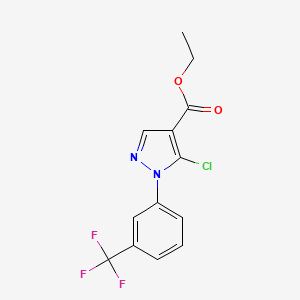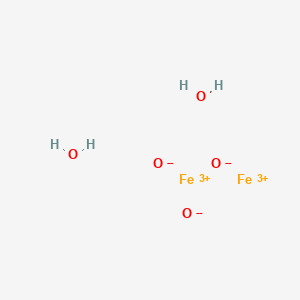
Iron(III)oxidedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) oxide dihydrate, also known as ferric oxide dihydrate, is an inorganic compound with the chemical formula Fe₂O₃·2H₂O. It is one of the hydrated forms of iron(III) oxide, which is commonly known as rust. This compound is characterized by its reddish-brown color and is often found in nature as a component of various minerals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) oxide dihydrate can be synthesized through various methods. One common laboratory method involves the electrolysis of a sodium bicarbonate solution using an iron anode. The electrolytic conversion of iron into hydrated iron(III) oxide is represented as: [ 4Fe + 3O₂ + 2H₂O \rightarrow 4FeO(OH) ] The hydrated iron(III) oxide thus produced undergoes dehydration at around 200°C to form ferric oxide .
Industrial Production Methods: In industrial settings, iron(III) oxide dihydrate is often produced by the oxidation of ferrous sulfate in the presence of water and oxygen. This process involves the following reactions: [ 2FeSO₄ + H₂SO₄ + O₂ \rightarrow Fe₂(SO₄)₃ + H₂O ] [ Fe₂(SO₄)₃ + 3H₂O \rightarrow 2Fe(OH)₃ + 3H₂SO₄ ] The ferric hydroxide formed is then dehydrated to produce iron(III) oxide dihydrate .
Chemical Reactions Analysis
Types of Reactions: Iron(III) oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron(III) oxide dihydrate can be oxidized to form iron(III) oxide (Fe₂O₃) under high-temperature conditions.
Reduction: It can be reduced to iron(II) oxide (FeO) or metallic iron (Fe) using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: In acidic conditions, iron(III) oxide dihydrate reacts with acids to form iron(III) salts and water.
Major Products Formed:
- Oxidation: Iron(III) oxide (Fe₂O₃)
- Reduction: Iron(II) oxide (FeO) or metallic iron (Fe)
- Substitution: Iron(III) salts (e.g., FeCl₃) and water .
Scientific Research Applications
Iron(III) oxide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: It is employed in the study of iron metabolism and as a model compound for understanding the behavior of iron in biological systems.
Medicine: Iron(III) oxide dihydrate is used in the development of iron supplements and in the treatment of iron deficiency anemia.
Industry: It is utilized in the production of pigments, coatings, and as a polishing agent for metals and glass .
Mechanism of Action
The mechanism by which iron(III) oxide dihydrate exerts its effects involves its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The compound can also interact with molecular targets such as enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Iron(III) oxide dihydrate can be compared with other iron oxides such as:
Iron(II) oxide (FeO): A black powder that is less stable and more reactive than iron(III) oxide dihydrate.
Iron(II,III) oxide (Fe₃O₄):
Iron(III) oxide (Fe₂O₃):
Iron(III) oxide dihydrate is unique due to its hydrated nature, which influences its reactivity and applications in different fields.
Properties
Molecular Formula |
Fe2H4O5 |
|---|---|
Molecular Weight |
195.72 g/mol |
IUPAC Name |
iron(3+);oxygen(2-);dihydrate |
InChI |
InChI=1S/2Fe.2H2O.3O/h;;2*1H2;;;/q2*+3;;;3*-2 |
InChI Key |
IAFATHOCGMQPCT-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




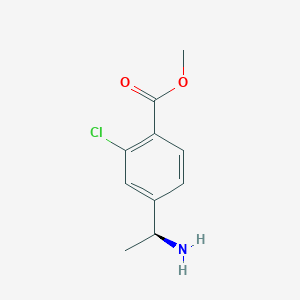

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
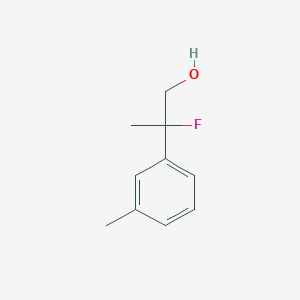
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
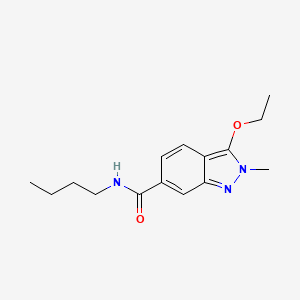
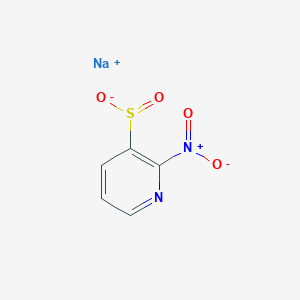
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)

![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
